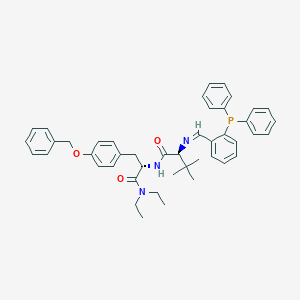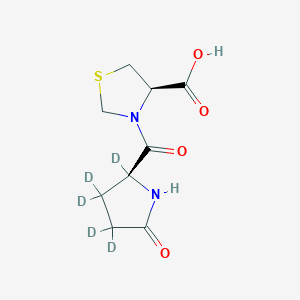
Pidotimod-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pidotimod-d5 is a synthetic dipeptide with immunomodulatory properties. It is a deuterated form of pidotimod, which is known for its ability to modulate the immune system. This compound is used in scientific research to study the pharmacokinetics and pharmacodynamics of pidotimod, as the deuterium atoms can provide insights into the metabolic pathways and stability of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pidotimod-d5 involves the reaction of thiazolidine-4-carboxylic acid and L-pyroglutamic acid. A green, one-pot synthesis method has been developed, which runs well at room temperature and involves a simple purification process . This method avoids the use of organic solvents and high temperatures, making it environmentally friendly.
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis pathways. These methods often require the protection of functional groups and the use of organic solvents. For example, a four-step synthesis involves the reaction of pyroglutamic acid and ester L-thiazolidine-4-carboxylic acid in the presence of boronic acid and dichloromethane . Other methods may use expensive metal ion resins and non-eco-friendly solvents like DMF .
Analyse Des Réactions Chimiques
Types of Reactions
Pidotimod-d5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions typically occur under mild conditions, such as room temperature and neutral pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield thiols or amines.
Applications De Recherche Scientifique
Pidotimod-d5 has a wide range of scientific research applications:
Chemistry: Used to study the stability and metabolic pathways of pidotimod.
Biology: Investigates the immunomodulatory effects on various cell types.
Medicine: Explores its potential in treating respiratory tract infections, asthma, and chronic obstructive pulmonary disease
Industry: Used in the development of new immunostimulant drugs and formulations.
Mécanisme D'action
Pidotimod-d5 modulates the immune system by affecting both innate and adaptive immunity. It inhibits tumor necrosis factor α (TNF-α) induced increases in extracellular signal-related kinase (ERK) phosphorylation and increases nuclear factor κB (NFκB) expression and translocation to the nucleus . These effects lead to an increase in toll-like receptor expression and the maturation of dendritic cells, which present antigens to naive T-helper cells. This results in a greater population of T-helper 1 cells, which mediate the immune response to pathogens .
Comparaison Avec Des Composés Similaires
Similar Compounds
Levamisole: An immunomodulatory drug used to treat parasitic worm infections and some autoimmune diseases.
Thymosin: A peptide hormone that modulates the immune system.
Isoprinosine: An immunostimulant used to treat viral infections.
Uniqueness of Pidotimod-d5
This compound is unique due to its deuterated form, which provides insights into the metabolic stability and pharmacokinetics of pidotimod. Its ability to modulate both innate and adaptive immunity makes it a valuable compound for research in immunology and respiratory diseases .
Propriétés
Formule moléculaire |
C9H12N2O4S |
|---|---|
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
(4R)-3-[(2S)-2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O4S/c12-7-2-1-5(10-7)8(13)11-4-16-3-6(11)9(14)15/h5-6H,1-4H2,(H,10,12)(H,14,15)/t5-,6-/m0/s1/i1D2,2D2,5D |
Clé InChI |
UUTKICFRNVKFRG-FHQFIPALSA-N |
SMILES isomérique |
[2H][C@]1(C(C(C(=O)N1)([2H])[2H])([2H])[2H])C(=O)N2CSC[C@H]2C(=O)O |
SMILES canonique |
C1CC(=O)NC1C(=O)N2CSCC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


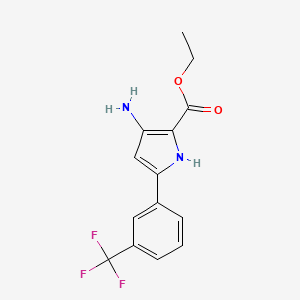
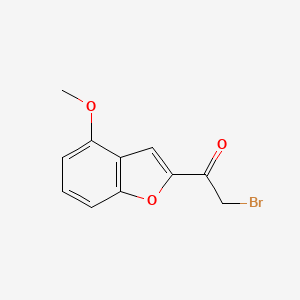
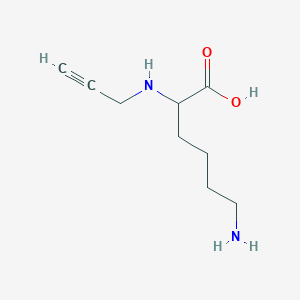

![tert-butyl N-[(2-amino-3,5-dibromophenyl)methyl]-N-(4-hydroxycyclohexyl)carbamate](/img/structure/B13862029.png)

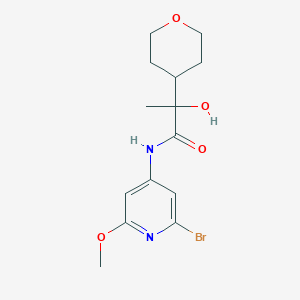
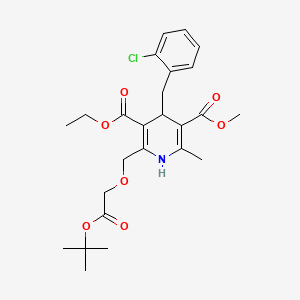



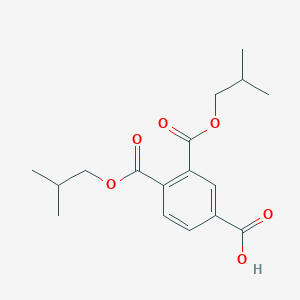
![4-[(1R,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13862080.png)
